Thieno[3,4-e][1,3]benzothiazole
Description
Structure
3D Structure
Properties
CAS No. |
210-87-7 |
|---|---|
Molecular Formula |
C9H5NS2 |
Molecular Weight |
191.3 g/mol |
IUPAC Name |
thieno[3,4-e][1,3]benzothiazole |
InChI |
InChI=1S/C9H5NS2/c1-2-8-9(10-5-12-8)7-4-11-3-6(1)7/h1-5H |
InChI Key |
NTJKBVNKGXCAGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=CSC=C31)N=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for Thieno 3,4 E 1 2 Benzothiazole and Its Analogues
Classical and Conventional Synthetic Approaches
Traditional methods for building the thieno[3,4-e] nih.govresearchgate.netbenzothiazole (B30560) nucleus often rely on sequential, multi-step reactions that allow for the controlled construction of the complex ring system. These approaches are foundational and offer versatility in introducing various substituents.
Multi-step Reaction Sequences for Thieno[3,4-e]nih.govresearchgate.netbenzothiazole Nucleus Construction
The assembly of the thieno[3,4-e] nih.govresearchgate.netbenzothiazole core often involves a linear sequence of reactions where intermediates are isolated and purified at each stage. A representative strategy involves the stepwise construction of the fused rings, which may include steps like substitution, cyclization, and functional group manipulation.
Table 1: Illustrative Multi-step Synthesis for a Fused Benzothiazole Analogue
| Step | Reaction | Purpose | Reference |
|---|---|---|---|
| 1 | Initial substitution/condensation | Formation of a key intermediate from a starting phenol. | researchgate.net |
| 2 | First Ring Closure | Construction of the benzothiazole ring. | researchgate.net |
| 3 | Nitro Group Reduction | Modification of a functional group to enable the next cyclization. | researchgate.net |
Cyclization Reactions for Thieno[3,4-e]nih.govresearchgate.netbenzothiazole Ring Formation
Cyclization reactions are the cornerstone of heterocyclic synthesis, and the formation of the thieno[3,4-e] nih.govresearchgate.netbenzothiazole ring system is no exception. These strategies can be broadly categorized based on which of the heterocyclic rings—the thiazole (B1198619) or the thiophene (B33073)—is formed in the key cyclization step.
The formation of the benzothiazole moiety is a well-established area of synthetic chemistry. nih.govmdpi.com The most prevalent method involves the reaction of a 2-aminothiophenol (B119425) derivative with a suitable electrophile containing a carbonyl or cyano group. nih.govmdpi.com This condensation reaction directly leads to the formation of the fused thiazole ring.
Common approaches include:
Condensation with Aldehydes : 2-Aminothiophenols react with various aromatic or aliphatic aldehydes, often under oxidative conditions or with a catalyst, to yield 2-substituted benzothiazoles. nih.govmdpi.com For example, a mixture of H₂O₂/HCl in ethanol (B145695) has been used as an effective catalytic system for this transformation at room temperature. mdpi.com
Condensation with Carboxylic Acids or Acyl Chlorides : The reaction between 2-aminothiophenol and carboxylic acids or their more reactive derivatives like acyl chlorides is a high-yielding method for producing 2-substituted benzothiazoles. nih.govmdpi.com
Jacobsen Cyclization : This radical cyclization of thiobenzanilides, typically using potassium ferricyanide, is a highly effective strategy for benzothiazole synthesis. researchgate.net
Cyclization with Carbon Dioxide : In a green chemistry approach, benzothiazoles can be synthesized via the cyclization of 2-aminothiophenols with carbon dioxide (CO₂) in the presence of a hydrosilane and a catalyst. mdpi.com
Table 2: Selected Methods for Benzothiazole Ring Formation
| Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 2-Aminothiophenol | Aromatic Aldehyde | H₂O₂/HCl, Ethanol, RT | 2-Arylbenzothiazole | mdpi.com |
| 2-Aminothiophenol | Carboxylic Acid | Methanesulfonic acid/Silica gel | 2-Substituted benzothiazole | nih.gov |
| Thiobenzanilide (B1581041) | Potassium Ferricyanide | Alkaline solution, 90°C | 2-Arylbenzothiazole | researchgate.net |
The formation of the thiophene ring onto a pre-existing benzothiazole core is another critical approach. These methods often involve the cyclization of a benzothiazole derivative bearing a suitable side chain.
Key strategies include:
Gewald-Type Reactions : Analogues of the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur, can be adapted to form fused thiophene rings.
Cyclization of Thioacetal Intermediates : One route involves preparing a ketene (B1206846) dithioacetal of a 2-benzothiazole methyl nitrile. This intermediate can then react with a phenacyl bromide derivative, followed by cyclization and neutralization to form a thiophene ring fused or attached to the benzothiazole system. nih.gov
Annulation onto a Thiazole Nucleus : The construction of a thiophene ring onto a thiazole has been achieved through the condensation of methylthioglycolate with 4-halogenothiazoles, followed by cyclization with sodium methylate to yield the corresponding thienothiazole. researchgate.net
Thiophene Ring-Opening and Recyclization : In a more complex but powerful approach, a pre-formed thiophene ring can undergo a ring-opening reaction upon treatment with a nucleophile, followed by intramolecular cyclizations to form a new, fused heterocyclic system. This has been demonstrated in the synthesis of 1,3,4-thiadiazoline–benzothiazolo[3,2-b]pyridazine hybrids from a 6-chloro-5-nitrothieno[2,3-c]pyridazine precursor. dntb.gov.uanih.gov
Modern and Sustainable Synthetic Strategies
One-Pot and Multicomponent Reactions for Enhanced Atom Economy
One-pot and multicomponent reactions (MCRs) provide a powerful platform for the rapid assembly of complex molecules like thieno[3,4-e] nih.govresearchgate.netbenzothiazole from simple precursors in a single operation. These reactions enhance atom economy by incorporating most or all of the atoms from the starting materials into the final product.
Examples of such efficient strategies in the synthesis of related heterocycles include:
Three-Component Synthesis of Benzothiazinones : A one-pot reaction involving an amine, an aldehyde, and thiosalicylic acid in toluene (B28343) has been used to synthesize a series of benzothiazin-4-ones in good yields. nih.gov
One-Pot Synthesis of Fused Benzothiazolo-Triazepines : A one-step multicomponent reaction of 2-hydrazino-6-nitro benzothiazole and bis(methylthio)methylene malononitrile (B47326) with various amines or phenols has been developed to create fused benzothiazolo-1,2,4-triazepine systems. jocpr.com
One-Pot Thiazole Synthesis : Thiazole derivatives have been conveniently synthesized via one-pot, three-component reactions of precursors like 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides. nih.gov
Four-Component Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones : A catalytic four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur (S₈), and formamide (B127407) represents a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, which are structurally related to the target scaffold. nih.gov
Table 3: Examples of One-Pot and Multicomponent Reactions for Heterocycle Synthesis
| Reaction Type | Components | Product Class | Reference |
|---|---|---|---|
| Three-Component | Aliphatic Amine, Aldehyde, Thiosalicylic Acid | Benzothiazin-4-ones | nih.gov |
| Multi-Component | 2-Hydrazino-6-nitro benzothiazole, Bis(methylthio)methylene malononitrile, Amine/Phenol | Fused Benzothiazolo-1,2,4-triazepines | jocpr.com |
| Three-Component | Thiazole derivative, Thiosemicarbazide, Hydrazonoyl chloride | Thiazolyl-hydrazono-ethylthiazoles | nih.gov |
| Four-Component | Ketone, Ethyl cyanoacetate, S₈, Formamide | Thieno[2,3-d]pyrimidin-4(3H)-ones | nih.gov |
These modern approaches offer significant advantages in terms of efficiency, reduced environmental impact, and the ability to rapidly generate libraries of complex heterocyclic compounds for further study.
Catalyst-Free and Metal-Free Synthetic Protocols
The development of synthetic methods that avoid the use of metal catalysts is a significant goal in organic chemistry, aimed at reducing costs and potential contamination of products with toxic metal residues. Several approaches for the synthesis of benzothiazoles and related heterocycles have been developed that operate under catalyst-free or metal-free conditions.
One notable strategy involves the use of visible light to promote the synthesis of thiazoles and imidazo[2,1-b]thiazoles without any catalyst or photosensitizer. rsc.org This method utilizes the inherent reactivity of the starting materials under photochemical activation in an environmentally benign solvent system of ethanol and water. rsc.org Such protocols are valued for their cost-effectiveness, operational simplicity, and adherence to green chemistry principles. rsc.org Furthermore, exogenous photosensitizer-, metal-, and base-free visible-light-promoted C–H thiolation has been achieved through a reverse hydrogen atom transfer mechanism. nih.gov
Electrosynthesis in continuous flow has also emerged as a powerful catalyst-free method for preparing benzothiazoles. nih.gov Additionally, some light-driven methods for benzothiazole synthesis are inherently photocatalyst-free, relying on visible light from sources like CFL or LED bulbs at room temperature to initiate the reactions. chemrxiv.org A three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (B99878) (K₂S) and dimethyl sulfoxide (B87167) (DMSO) can also provide 2-unsubstituted benzothiazoles without a metal catalyst. organic-chemistry.org
Green Chemistry Principles in Thieno[3,4-e]researchgate.netakjournals.combenzothiazole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like thienobenzothiazoles to minimize environmental impact. This involves the use of safer solvents, energy-efficient processes, and the reduction of waste.
Solvent-Free Methods
Eliminating solvents, which often account for the largest proportion of waste in a chemical process, is a key goal of green synthesis. For the preparation of benzothiazole derivatives, solid-phase, solvent-free reactions have been developed. One such method utilizes molecular iodine in a one-pot reaction between 2-aminothiophenol and benzoic acid derivatives, yielding excellent results in as little as 10 minutes. nih.gov This approach is significantly more cost-effective than methods requiring solvents and catalysts. nih.gov
Another efficient solvent-free protocol employs silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) as a catalyst for the reaction of acyl chlorides with ortho-aminothiophenol. nih.gov The catalyst is easily prepared from readily available materials and can be recycled, adding to the method's sustainability. nih.gov A decarboxylative redox cyclization strategy also allows for the synthesis of 2-substituted benzothiazoles from o-chloronitroarenes and arylacetic acids under metal- and solvent-free conditions using elemental sulfur and N-methylmorpholine. organic-chemistry.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has become a valuable technique for accelerating reaction rates and improving yields, often under milder conditions than conventional heating. This technology has been successfully applied to the synthesis of benzothiazole and its condensed analogues.
A rapid and efficient method for synthesizing 6-acyl-1,3-benzothiazol-2(3H)-one derivatives uses microwave irradiation (MWI), which significantly shortens reaction times compared to traditional heating. nih.gov Similarly, libraries of benzothiazole and benzoxazole (B165842) derivatives have been prepared using phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) as an oxidant under microwave conditions in a one-pot procedure. ias.ac.in This approach is noted for its good to excellent yields. ias.ac.in
The synthesis of related fused systems, such as benzothieno[3,2-e] researchgate.netakjournals.comnih.govtriazolo[4,3-c]pyrimidines, has also been shown to be more efficient under microwave irradiation compared to classical heating methods. researchgate.net Multicomponent syntheses, such as the one-pot, three-component reaction to form novel thiazolyl-pyridazinediones, benefit from microwave heating by enabling high yields in short reaction times using eco-friendly catalysts like chitosan. nih.gov
| Reaction Type | Key Reagents/Conditions | Advantages | Reference |
| Cyclocondensation | 2-aminothiophenols, aldehydes, PIFA, MWI | One-pot, good to excellent yields | ias.ac.in |
| Acylation/Cyclization | 1,3-benzothiazol-2(3H)-one derivatives, MWI | Rapid, shortened reaction times | nih.gov |
| Multicomponent Synthesis | Maleic anhydride, thiosemicarbazide, MWI, chitosan | Eco-friendly catalyst, high yields, short reaction time | nih.gov |
| Heterocyclic Fusion | 2-amino-3-cyanothiophene, MWI | More efficient than conventional heating | researchgate.net |
Visible Light-Induced Transformations
The use of visible light as a clean and abundant energy source represents a significant advance in green synthetic chemistry. Photoredox catalysis and other light-mediated reactions provide powerful and sustainable pathways to benzothiazole derivatives.
A highly efficient strategy for synthesizing benzothiazoles involves the visible-light-induced reaction of 2-aminothiophenol with methylarenes. chemrxiv.org This reaction uses eosin (B541160) Y as an organic photocatalyst in a green solvent mixture of ethanol and water, with air serving as the oxidant under ambient conditions. chemrxiv.org Another approach employs a ruthenium-based photocatalyst for the oxidative C-H thiolation of thiobenzanilides under blue LED irradiation at room temperature. chemrxiv.org
Notably, many light-driven methods can be performed without an external photocatalyst. chemrxiv.org For instance, a visible light-promoted protocol for synthesizing thiazoles and imidazo[2,1-b]thiazoles has been developed that is entirely catalyst-free, proceeding in an ethanol-water medium. rsc.org These methods are highly desirable as they reduce cost and simplify product purification. rsc.org
| Method | Catalyst/Conditions | Substrates | Key Features | Reference |
| Photocatalytic C-H Functionalization | Eosin Y, Blue Light, EtOH/H₂O, Air | 2-Aminothiophenol, Methylarenes | Green solvent, ambient conditions, metal-free | chemrxiv.org |
| Oxidative C-H Thiolation | Ru(bpy)₃Cl₂, Blue LED, Na₂S₂O₈ | Thiobenzanilides | Access to 2-alkyl/aryl benzothiazoles | chemrxiv.org |
| Catalyst-Free Photochemical Synthesis | Visible Light, EtOH/H₂O | α-tosyloxyketones, thioamides | Catalyst/photosensitizer-free, eco-efficient | rsc.org |
| Oxidative Condensation | MIL-100(Fe), Visible Light, O₂ | 2-Aminothiophenols, Alcohols | Heterogeneous catalysis, use of molecular oxygen | chemrxiv.org |
Advanced Synthetic Techniques and Reaction Engineering
Modern reaction engineering, particularly continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability.
Continuous-Flow Synthesis of Condensed Benzothiazoles and Analogues
Continuous-flow chemistry has been effectively utilized for the multistep synthesis of novel condensed tricyclic benzothiazoles, including thieno-fused systems. researchgate.netelte.hu This approach allows for the use of an extended reaction parameter window, such as high temperatures and pressures, and the safe handling of hazardous intermediates. researchgate.net
A multistep flow protocol has been designed for the synthesis of various furo- and thieno-fused benzothiazoles, involving key steps like ring closures and nitro group reductions. researchgate.net The process can be fine-tuned by controlling parameters such as residence time and temperature to optimize yields. For example, the synthesis of Ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netakjournals.combenzothiazole-7-carboxylate (I) was achieved with a 55% yield using a general flow procedure. akjournals.com The flow synthesis was found to be highly sensitive to mixing but surprisingly independent of temperature, allowing the process to run under non-cryogenic conditions. researchgate.net This technology provides a reliable and scalable method for preparing these valuable heterocyclic scaffolds. researchgate.netelte.hu
| Compound Synthesized | Yield (Flow Synthesis) | Reference |
| Ethyl 2-amino-8-methylfuro[2,3-g] researchgate.netakjournals.combenzothiazole-7-carboxylate (I) | 55% | akjournals.com |
| Ethyl 2-amino-5-methylfuro[3,2-f] researchgate.netakjournals.combenzothiazole-6-carboxylate (II) | 62% | akjournals.com |
| Ethyl 2-amino-8-methylthieno[2,3-g] researchgate.netakjournals.combenzothiazole-7-carboxylate (III) | 33% | akjournals.com |
| Ethyl 2-aminofuro[2,3-g] researchgate.netakjournals.combenzothiazole-7-carboxylate (IV) | 82% | akjournals.com |
Strategies for Regioselective and Stereoselective Synthesis
The controlled synthesis of thieno[3,4-e] nih.govresearchgate.netbenzothiazole and its analogues presents a significant challenge due to the potential for multiple regioisomers. The fusion of the thiophene and benzothiazole ring systems can result in various arrangements, making regioselective strategies paramount for the targeted synthesis of the thieno[3,4-e] nih.govresearchgate.netbenzothiazole isomer. Stereoselectivity becomes a consideration primarily when chiral centers are introduced, either on the core structure or, more commonly, on its substituents.
Regioselective Synthesis
Regioselectivity in the synthesis of fused heterocyclic systems like thieno[3,4-e] nih.govresearchgate.netbenzothiazole is typically achieved by employing precursors with strategically placed functional groups that direct the cyclization reactions. The choice of starting materials and reaction conditions plays a crucial role in determining the final isomeric product.
One of the most common and direct methods for the synthesis of the benzothiazole core involves the condensation of an ortho-amino thiophenol with a suitable carbonyl compound, such as an aldehyde, carboxylic acid, or acyl chloride. researchgate.netmdpi.com The regiochemical outcome of the fusion of the thiophene ring is then dependent on the nature and position of substituents on the benzene (B151609) ring of the benzothiazole or on the thiophene precursor.
For instance, in the synthesis of related fused systems like thiadiazolocarbazoles, intramolecular Pd-catalyzed C-H arylation has been shown to proceed with complete regioselectivity. This selectivity is attributed to the differential ease of C-H bond activation at various positions under the influence of a base-assisted palladation. nih.gov A similar strategy could be envisioned for the construction of the thieno[3,4-e] nih.govresearchgate.netbenzothiazole framework, where a pre-functionalized benzothiazole undergoes a regioselective C-H activation and subsequent annulation with a thiophene precursor.
Another powerful method for achieving regioselectivity is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides. This method is particularly effective as the cyclization onto a specific carbon atom ortho to the anilido nitrogen can yield a single product. researchgate.net By carefully designing the thiobenzanilide precursor, it is possible to direct the formation of the desired thieno[3,4-e] fused system.
Furthermore, the use of directing groups can be instrumental. A bromo substituent ortho to the anilido nitrogen, for example, can facilitate the formation of a benzyne (B1209423) intermediate, leading to an intramolecular cyclization with high regiospecificity. researchgate.net This approach has been successfully applied to the synthesis of a variety of 7-substituted benzothiazoles.
The table below summarizes some regioselective strategies applicable to the synthesis of benzothiazole derivatives, which can be adapted for thieno[3,4-e] nih.govresearchgate.netbenzothiazole.
| Synthetic Strategy | Key Features | Potential for Regioselectivity | Reference(s) |
| Intramolecular C-H Arylation | Palladium-catalyzed cyclization of a pre-functionalized precursor. | High regioselectivity based on the ease of C-H bond activation at specific positions. | nih.gov |
| Jacobsen Cyclization | Radical cyclization of thiobenzanilides. | Highly effective in producing a single regioisomer by directing the cyclization to a specific ortho carbon. | researchgate.net |
| Benzyne Intermediate Formation | Use of a directing group (e.g., ortho-bromo substituent) to form a benzyne intermediate followed by intramolecular cyclization. | High regiospecificity in the formation of substituted benzothiazoles. | researchgate.net |
| Condensation Reactions | Reaction of ortho-amino thiophenols with carbonyl compounds. | Regiocontrol is dependent on the substitution pattern of the starting materials. | researchgate.netmdpi.com |
Stereoselective Synthesis
The core structure of thieno[3,4-e] nih.govresearchgate.netbenzothiazole is an aromatic, planar molecule and therefore does not possess chiral centers. Stereoselectivity in the context of this compound and its analogues typically refers to the control of stereochemistry in substituents attached to the heterocyclic core.
For example, if a substituent on the thieno[3,4-e] nih.govresearchgate.netbenzothiazole core contains a stereocenter, the synthesis of such an analogue would require stereoselective methods. This could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of the desired stereoisomer.
One relevant example is the stereoselective synthesis of (Z)-ethyl 2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetate, where a specific geometric isomer was obtained. nih.gov While this is not a direct analogue of thieno[3,4-e] nih.govresearchgate.netbenzothiazole, it demonstrates that stereocontrol of substituents on a thiazole ring is achievable. Such principles could be applied to the synthesis of substituted thieno[3,4-e] nih.govresearchgate.netbenzothiazole derivatives where the geometry of an exocyclic double bond or the configuration of a stereocenter in a side chain is important.
In the synthesis of fused-thiazole derivatives from natural products, the inherent stereochemistry of the starting material, such as cholestenone or progesterone, can be retained in the final product. nih.govresearchgate.net This approach allows for the synthesis of enantiomerically pure fused-thiazole compounds. A similar strategy could be employed for thieno[3,4-e] nih.govresearchgate.netbenzothiazole analogues by starting with a chiral thiophene or benzothiazole precursor.
The following table outlines general approaches to achieving stereoselectivity in the synthesis of substituted heterocyclic compounds.
| Stereoselective Approach | Description | Applicability to Thieno[3,4-e] nih.govresearchgate.netbenzothiazole Analogues | Reference(s) |
| Use of Chiral Starting Materials | Incorporating a chiral, non-racemic starting material into the synthesis. | The inherent stereochemistry of the precursor is transferred to the final product. | nih.govresearchgate.net |
| Chiral Catalysis | Employing a chiral catalyst to induce enantioselectivity or diastereoselectivity in a key bond-forming step. | Can be used to create stereocenters in the substituents of the thieno[3,4-e] nih.govresearchgate.netbenzothiazole core. | nih.gov |
| Chiral Auxiliaries | Temporarily attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. | The auxiliary is removed after the desired stereochemistry is established in the substituent. | N/A |
Advanced Spectroscopic and Structural Elucidation of Thieno 3,4 E 1 2 Benzothiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms, their proximity, and bonding relationships.
Proton (¹H) NMR spectroscopy is fundamental in identifying the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its electronic environment. For aromatic systems like thieno[3,4-e] scribd.comresearchgate.netbenzothiazole (B30560), the protons on the fused rings typically resonate in the downfield region (higher ppm values) due to the deshielding effect of the ring currents.
In the related benzothiazole structure, proton signals are observed at specific chemical shifts, which can serve as a reference. chemicalbook.com For instance, in benzothiazole, the proton at position 2 (on the thiazole (B1198619) ring) appears at a distinct downfield shift. chemicalbook.com The protons on the benzene (B151609) ring of benzothiazole typically appear in the range of δ 7.0-8.2 ppm. chemicalbook.comspectrabase.com The specific chemical shifts for thieno[3,4-e] scribd.comresearchgate.netbenzothiazole would be influenced by the presence of the fused thieno ring.
Coupling constants (J-values) provide information about the connectivity of neighboring protons. The magnitude of the coupling constant is dependent on the number of bonds separating the protons and their dihedral angle. For aromatic protons, ortho-coupling (³JHH) is typically in the range of 6-9 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often close to 0 Hz. Analyzing these coupling patterns is crucial for assigning the specific positions of protons on the aromatic rings of the thieno[3,4-e] scribd.comresearchgate.netbenzothiazole system.
Table 1: Representative ¹H NMR Data for Benzothiazole
| Proton Position | Chemical Shift (δ, ppm) in CDCl₃ |
| H-2 | ~9.0 |
| H-4 | ~8.1 |
| H-5 | ~7.5 |
| H-6 | ~7.4 |
| H-7 | ~7.9 |
Note: Data is for the parent benzothiazole and serves as a reference. chemicalbook.comchemicalbook.com Actual shifts for thieno[3,4-e] scribd.comresearchgate.netbenzothiazole will vary.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in the thieno[3,4-e] scribd.comresearchgate.netbenzothiazole structure will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their hybridization and the nature of the atoms they are bonded to.
Aromatic and heteroaromatic carbons typically resonate in the range of δ 100-160 ppm. mdpi.com Carbons bonded to heteroatoms like nitrogen and sulfur will experience shifts due to the electronegativity and electronic effects of these atoms. For instance, in benzothiazole, the carbon at position 2 (C=N) is significantly deshielded and appears at a high chemical shift, often above 150 ppm. chemicalbook.com The chemical shifts of the carbons in the benzene ring are influenced by the fused thiazole and, in the case of thieno[3,4-e] scribd.comresearchgate.netbenzothiazole, the thieno ring as well. mdpi.comnih.gov The study of related benzazoles shows that the chemical shifts of carbons C4 and C7 are particularly sensitive to the electronic effects of the fused heterocyclic ring. mdpi.comnih.govresearchgate.net
Table 2: Representative ¹³C NMR Data for Benzothiazole
| Carbon Position | Chemical Shift (δ, ppm) in CDCl₃ |
| C-2 | ~154 |
| C-3a | ~153 |
| C-4 | ~122 |
| C-5 | ~126 |
| C-6 | ~125 |
| C-7 | ~123 |
| C-7a | ~133 |
Note: Data is for the parent benzothiazole and serves as a reference. chemicalbook.com Actual shifts for thieno[3,4-e] scribd.comresearchgate.netbenzothiazole will vary.
While one-dimensional NMR provides valuable information, complex structures like thieno[3,4-e] scribd.comresearchgate.netbenzothiazole often require two-dimensional (2D) NMR techniques for unambiguous structural assignment. ipb.pt These experiments correlate signals from different nuclei, revealing their connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). youtube.comsdsu.edu It is instrumental in identifying adjacent protons within the same spin system, which helps to trace out the proton connectivity within the aromatic rings of the thieno[3,4-e] scribd.comresearchgate.netbenzothiazole molecule. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms. scribd.comsdsu.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra and simplifying the assignment of protonated carbons. scribd.comyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful heteronuclear experiment reveals long-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). scribd.comsdsu.edu HMBC is particularly crucial for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule. scribd.comipb.pt For thieno[3,4-e] scribd.comresearchgate.netbenzothiazole, HMBC can confirm the fusion pattern of the thiophene (B33073), benzene, and thiazole rings by showing correlations between protons on one ring and carbons on an adjacent ring. ipb.pt
By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the thieno[3,4-e] scribd.comresearchgate.netbenzothiazole system can be achieved, leading to a definitive structural elucidation.
Vibrational Spectroscopy Characterization
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of a molecule. nih.gov These methods are excellent for identifying functional groups and providing a unique "fingerprint" for a specific compound.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum displays absorption bands at specific wavenumbers (cm⁻¹) that correspond to particular functional groups.
For a molecule like thieno[3,4-e] scribd.comresearchgate.netbenzothiazole, the FT-IR spectrum would be expected to show:
Aromatic C-H stretching vibrations: Typically observed in the region of 3000-3100 cm⁻¹.
C=C and C=N stretching vibrations: These appear in the fingerprint region, generally between 1400 and 1650 cm⁻¹. The C=N stretch of the thiazole ring is a characteristic band. researchgate.net
C-S stretching vibrations: These are generally weaker and appear at lower wavenumbers, often in the 600-800 cm⁻¹ range.
Aromatic C-H out-of-plane bending: These strong absorptions, found between 650 and 900 cm⁻¹, are diagnostic of the substitution pattern on the aromatic rings.
The FT-IR spectrum provides a rapid and effective way to confirm the presence of the key structural motifs within the thieno[3,4-e] scribd.comresearchgate.netbenzothiazole framework. researchgate.net
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency of the scattered light is shifted by the vibrational modes of the molecule. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations.
For thieno[3,4-e] scribd.comresearchgate.netbenzothiazole, Raman spectroscopy would be particularly useful for observing:
Symmetric stretching of the aromatic rings: The C=C vibrations of the benzene and thiophene rings would give rise to strong Raman signals.
C-S and S-S bond vibrations: If any disulfide linkages were present as impurities or degradation products, they would be readily detectable by Raman spectroscopy.
The combination of FT-IR and Raman spectroscopy provides a comprehensive picture of the vibrational modes of the thieno[3,4-e] scribd.comresearchgate.netbenzothiazole system, confirming functional groups and providing a unique identifier for the compound. researchgate.net
Table 3: Key Vibrational Modes for Benzothiazole as a Reference
| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |
| Aromatic C-H Stretch | ~3060 | ~3065 |
| C=N Stretch | ~1513 | Not prominent |
| Aromatic Ring Skeletal Vibrations | 1475, 1430, 1315 | 1595, 1270, 1005 |
| C-S Stretch | ~710 | ~710 |
Note: Data is for the parent benzothiazole and serves as a reference. researchgate.netresearchgate.net Actual peak positions for thieno[3,4-e] scribd.comresearchgate.netbenzothiazole will vary.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides critical insights into the electronic transitions and excited-state behavior of conjugated systems like thienobenzothiazoles.
UV-Vis spectroscopy is a powerful tool for probing the electronic structure of conjugated organic molecules. The absorption of ultraviolet or visible light promotes electrons from lower energy molecular orbitals (typically π bonding or n non-bonding orbitals) to higher energy anti-bonding orbitals (π*). The wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity (ε) are indicative of the extent of π-conjugation and the nature of the electronic transitions.
In studies of benzothiazole derivatives, UV-Vis spectra typically reveal intense absorption bands corresponding to π → π* transitions. For instance, a series of synthesized benzothiazole derivatives exhibited two primary absorption peaks, one around 210 nm and another in the range of 330–340 nm, which are attributed to π → π* or n → π* transitions. niscpr.res.inresearchgate.net The position of the λmax is sensitive to the molecular structure, including the nature and position of substituents and the degree of conjugation. For example, in benzothiazolylthienothiophenes, the introduction of electron-withdrawing groups leads to a bathochromic (red) shift of the absorption bands. researchgate.net This is a common phenomenon in conjugated systems where extending the π-system or introducing electron-donating or -withdrawing groups can modulate the HOMO-LUMO energy gap.
Theoretical calculations, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often used in conjunction with experimental UV-Vis data to assign the observed electronic transitions to specific molecular orbitals. nih.govresearchgate.net For example, in a study of thieno[3,2-f]isoquinolines, the observed absorption bands were assigned to transitions originating from the Highest Occupied Molecular Orbital (HOMO) and lower-lying orbitals to the Lowest Unoccupied Molecular Orbital (LUMO) and higher-lying orbitals. conicet.gov.ar
Table 1: Representative UV-Vis Absorption Data for Benzothiazole Derivatives
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
| 2-(4-Bromophenyl)benzothiazole Derivative (2e) | Methanol | ~330-340 | > 3 | niscpr.res.inresearchgate.net |
| 2-(4-Bromophenyl)benzothiazole Derivative (2k) | Methanol | ~330-340 | > 3 | niscpr.res.inresearchgate.net |
| Diamine Derivative of Benzothiazolylthienothiophene (3e) | Toluene (B28343) | 362 | Not Specified | researchgate.net |
| Benzo researchgate.netresearchgate.netthieno-[3,2-b]benzofurans (BTBFs) | Not Specified | Not Specified | Not Specified | rsc.org |
Note: The data presented is for derivatives and related structures to illustrate the application of UV-Vis spectroscopy.
Photoluminescence (PL) and fluorescence spectroscopy are employed to investigate the emissive properties of molecules after they have been excited by absorbing light. These techniques provide information about the excited state lifetime, quantum yield, and the color of the emitted light.
Many benzothiazole and thienobenzothiazole derivatives are highly fluorescent, making them interesting for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netresearchgate.netrsc.org The emission wavelength is typically longer (red-shifted) than the absorption wavelength, a phenomenon known as the Stokes shift. The magnitude of the Stokes shift can provide insights into the geometric and electronic changes between the ground and excited states.
For example, a series of synthesized benzothiazole derivatives, when excited at 330 nm, displayed fluorescence emissions in the blue region of the spectrum, ranging from 380 to 450 nm. niscpr.res.inresearchgate.net The fluorescence intensity and the exact emission wavelength were found to be dependent on the specific structure of each derivative. niscpr.res.in In another study on benzothiazolylthienothiophenes, stilbene (B7821643) derivatives of these compounds exhibited high fluorescence intensity, with the emission spectra showing a fine structure. researchgate.net The introduction of strong electron-withdrawing groups in these systems led to a bathochromic shift in the fluorescence bands. researchgate.net
The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter. For benzo researchgate.netresearchgate.netthieno-S,S-dioxide-[3,2-b]benzofurans (BTOBFs), oxidation of the parent BTBFs resulted in a significant increase in fluorescence quantum yields, with values ranging from 0.23 to 0.90. rsc.org This enhancement was attributed to a more rigid and extended π-molecular backbone and significant intramolecular charge transfer. rsc.org
Table 2: Representative Fluorescence Emission Data for Benzothiazole Derivatives
| Compound/Derivative Class | Excitation Wavelength (nm) | Emission Wavelength Range (nm) | Observed Color | Reference |
| 2-(4-Bromophenyl)benzothiazole Derivatives (2b-2o) | 330 | 380 - 450 | Blue | niscpr.res.in |
| Diamine Derivative of Benzothiazolylthienothiophene (3e) | Not Specified | 420 | Not Specified | researchgate.net |
| Benzo researchgate.netresearchgate.netthieno-S,S-dioxide-[3,2-b]benzofurans (BTOBFs) | Not Specified | Blue to Green | Blue to Green | rsc.org |
Note: The data presented is for derivatives and related structures to illustrate the application of fluorescence spectroscopy.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This is a crucial step in the characterization of newly synthesized compounds. The high resolving power of HRMS instruments can differentiate between molecules with the same nominal mass but different elemental compositions.
In the characterization of various benzothiazole derivatives, HRMS is routinely used to confirm the successful synthesis of the target compounds. jyoungpharm.orgmdpi.com For example, in the synthesis of a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substituted-phenyl)methanones, HRMS was used to confirm the identity of the synthesized compounds. jyoungpharm.org Similarly, for novel benzothiazoles bearing a 1,3,4-thiadiazole (B1197879) moiety, the calculated and found mass values from HRMS analysis were in close agreement, confirming their elemental composition. mdpi.com
Table 3: Illustrative High-Resolution Mass Spectrometry Data for Benzothiazole Derivatives
| Compound | Ionization Method | Calculated m/z | Found m/z | Reference |
| 2-(4'-methylphenyl)benzothiazole (2b) | ESI-MS | [M+H]+ 301.9 | Not specified | niscpr.res.in |
| 2-(4'-(tert-butyl)phenyl)benzothiazole (2c) | ESI-MS | [M+H]+ 344.0 | Not specified | niscpr.res.in |
| Benzothiazole Hybrid (4f) | GC-MS EI | [M+] 456.56 | 456.66 | mdpi.com |
| Benzothiazole Hybrid (4l) | GC-MS EI | [M+] 544.98 | 544.85 | mdpi.com |
Note: The data presented is for derivatives and related structures to illustrate the application of HRMS.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete structural characterization.
Single crystal X-ray diffraction analysis involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.
The structural information obtained from X-ray crystallography is invaluable for understanding the solid-state packing of molecules, which can influence their bulk properties, such as charge transport in organic electronic devices.
Table 4: Representative Crystal System Data for Related Heterocyclic Compounds
| Compound | Crystal System | Space Group | Reference |
| 1-(3,4-dimethoxyphenyl)-3-(2-thienyl)prop-2-en-l-one | Monoclinic | P21/n | researchgate.net |
| PbP₂O₈ | Triclinic | P1̅ | researchgate.net |
Note: The data presented is for related heterocyclic compounds to illustrate the type of information obtained from X-ray crystallography, as specific data for Thieno[3,4-e] niscpr.res.inresearchgate.netbenzothiazole was not found.
Computational and Theoretical Investigations of Thieno 3,4 E 1 2 Benzothiazole
Quantum Chemical Calculations
Density Functional Theory (DFT) is a computational method that models the electronic structure of many-body systems, such as atoms and molecules, with high accuracy and relatively low computational cost. It is widely used to determine the ground-state properties of organic compounds, including various benzothiazole (B30560) derivatives. Calculations are typically performed using specific functionals, like B3LYP, and basis sets, such as 6-31G(d) or 6-311++G(d,p), to ensure reliable results.
Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the minimum energy conformation on the potential energy surface. For complex fused-ring systems like thienobenzo-thiazoles, DFT calculations are employed to refine bond lengths, bond angles, and dihedral angles.
In studies of related 2-substituted 1,3-benzothiazoles, DFT has been used to investigate different conformers and the rotational barriers between them. For instance, some derivatives were found to exist in two main forms, with one being more stable than the other. Computational studies on a class of thienobenzo-thiazoles have utilized the M062X/6-31G(d) level of theory to optimize the geometries of the isolated molecules, which is a critical step for understanding their electronic properties and potential applications.
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity and ionization potential. Conversely, the LUMO acts as an electron acceptor, and its energy level corresponds to the molecule's electrophilicity and electron affinity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing a molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. This analysis is vital for designing novel materials for applications like organic solar cells, where a low bandgap is desirable. In studies of various benzothiazole derivatives, the HOMO-LUMO energy gap has been determined to be in the range of 3.95 to 4.70 eV.
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Method | Source |
|---|---|---|---|---|---|
| 2-Substituted 1,3-Benzothiazoles | - | - | 3.95 - 4.70 | DFT/B3LYP |
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronic excited states. TD-DFT is used to calculate properties such as vertical excitation energies, oscillator strengths, and absorption spectra (UV-Vis), providing a theoretical basis for interpreting experimental spectroscopic data.
This analysis helps to understand the nature of electronic transitions, such as intramolecular charge transfer (ICT), which is common in push-pull molecules containing both electron-donating and electron-accepting moieties. For example, TD-DFT calculations on benzothiazole derivatives have been used to simulate their UV spectra and assign vibrational frequencies. The method can also predict emission energies by performing geometry optimization on the first excited state (S1). Such predictions are invaluable for the development of fluorescent materials and organic semiconductors.
| Parameter | Description | Typical Application | Source |
|---|---|---|---|
| Excitation Energy (eV) | The energy required to promote an electron from a lower to a higher energy orbital. | Predicts the position of absorption peaks in a UV-Vis spectrum. | |
| Oscillator Strength (f) | A dimensionless quantity that expresses the probability of a specific electronic transition. | Predicts the intensity of absorption bands. |
Density Functional Theory (DFT) for Ground State Electronic Structure
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to understand the charge distribution within a molecule. It illustrates the electrostatic potential on the surface of the molecule, providing a visual guide to its relative polarity and reactive sites.
The MEP map is color-coded to indicate different regions of electrostatic potential. Regions with a negative potential, typically colored in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas correspond to nucleophilic centers, such as lone pairs on heteroatoms. Conversely, regions with a positive potential, shown in shades of blue, are electron-deficient and are vulnerable to nucleophilic attack. These represent the electrophilic centers of the molecule.
By analyzing the MEP map, one can predict how a molecule will interact with other reagents. For instance, the carbon atom in a carbonyl group is typically an electrophilic site, while the oxygen atom is a nucleophilic site. In heterocyclic systems like benzothiazoles, the MEP map can pinpoint the most reactive atoms, guiding the synthesis of new derivatives and explaining observed reaction mechanisms. This analysis is crucial for understanding intermolecular interactions and the potential biological activity of a compound.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex, many-electron wavefunctions into the familiar language of Lewis structures, including localized bonds, lone pairs, and core orbitals. uni-muenchen.de This technique provides a quantitative description of the bonding and electronic structure within a molecule. By examining the deviations from an idealized Lewis structure, NBO analysis offers profound insights into electron delocalization and intramolecular interactions.
Electron Delocalization and Hyperconjugative Interactions
An NBO analysis of Thieno[3,4-e] uni-muenchen.denih.govbenzothiazole would elucidate the extent of π-electron delocalization across its fused ring system. This is achieved by examining the "non-Lewis" occupancies of antibonding orbitals. In an ideal Lewis structure, bonding orbitals are fully occupied (by two electrons) and antibonding orbitals are empty. However, in real molecules, delocalization effects lead to small but significant electron occupancies in antibonding orbitals. These weak occupancies signal departures from a perfectly localized Lewis structure and are a hallmark of true delocalization.
This analysis involves quantifying the stabilization energies associated with hyperconjugative interactions. These interactions occur when electron density from a filled (donor) Lewis-type NBO (like a σ bond or a lone pair) is donated into an empty (acceptor) non-Lewis-type NBO (typically an antibonding orbital, σ* or π). For Thieno[3,4-e] uni-muenchen.denih.govbenzothiazole, this would likely reveal significant π-π interactions between the thiophene (B33073) and benzothiazole rings, quantifying the aromaticity and electronic communication between the two fused heterocyclic components.
Donor-Acceptor Interactions within the Molecular Framework
The NBO method provides a quantitative framework for analyzing donor-acceptor interactions that stabilize the molecule. This is accomplished through a second-order perturbation theory analysis of the Fock matrix in the NBO basis. The analysis calculates the stabilization energy, E(2), for each donor-acceptor interaction.
Reactivity Indices and Conceptual DFT Studies
Conceptual Density Functional Theory (DFT) provides a powerful framework for predicting and understanding chemical reactivity. By calculating various electronic descriptors, it is possible to gain insight into how a molecule will behave in a chemical reaction without explicitly simulating the reaction itself.
Global Reactivity Descriptors
| Descriptor | Formula | Significance for Reactivity |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A higher value indicates greater stability and lower reactivity. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A higher value indicates greater polarizability and higher reactivity. |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Measures the propensity of a species to accept electrons, quantifying its electrophilic nature. |
This table represents the definitions of global reactivity descriptors. Specific values for Thieno[3,4-e] uni-muenchen.denih.govbenzothiazole are not available in the published literature.
Studies on related benzothiazole derivatives have shown that substitutions on the ring system can significantly alter these values, thereby tuning the molecule's reactivity. plos.org A low HOMO-LUMO energy gap, for instance, is typically associated with higher reactivity. plos.org
Local Reactivity Descriptors (e.g., Fukui Functions)
f+(r): Predicts sites for nucleophilic attack (where an electron is best accepted).
f-(r): Predicts sites for electrophilic attack (where an electron is most readily donated).
f0(r): Predicts sites for radical attack.
For Thieno[3,4-e] uni-muenchen.denih.govbenzothiazole, calculating the condensed Fukui functions for each atom would reveal the most probable sites for electrophilic and nucleophilic substitution, providing a theoretical rationale for its regioselectivity in chemical reactions.
Molecular Dynamics (MD) Simulations for Conformational and Interaction Dynamics
Molecular Dynamics (MD) simulations are computational experiments that model the physical movements of atoms and molecules over time. plos.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions.
For Thieno[3,4-e] uni-muenchen.denih.govbenzothiazole, an MD simulation would reveal its dynamic behavior. While the fused ring system is largely planar and rigid, the simulation would capture vibrations, slight torsions, and, most importantly, its interactions with its environment. For instance, an MD simulation of this molecule in a solvent like water or in a complex with a biological target (like an enzyme) would provide critical insights. nih.govnih.gov Key information that could be extracted includes:
Conformational Stability: Assessing the planarity and rigidity of the molecular structure over time.
Solvation Shell Structure: Understanding how solvent molecules arrange around the solute and the strength of these interactions.
Binding Stability: If simulated in a protein's active site, MD can assess the stability of the protein-ligand complex, identify key interacting amino acid residues, and calculate binding free energies. nih.govnih.gov
Such simulations are crucial in fields like drug design and materials science to understand how a molecule behaves in a realistic, dynamic environment.
In Silico Modeling for Structure-Reactivity Relationships
Computational modeling provides a powerful lens through which to examine the intricacies of chemical structures and their reactive tendencies. For thieno[3,4-e] mdpi.comnih.govbenzothiazole and its derivatives, these in silico methods are invaluable for predicting their behavior in chemical reactions and biological systems.
Prediction of Reaction Pathways and Transition States
Theoretical calculations, particularly those employing density functional theory (DFT), are instrumental in mapping out the potential reaction pathways for molecules like thieno[3,4-e] mdpi.comnih.govbenzothiazole. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile of a reaction.
For instance, in the synthesis of related benzothiazole derivatives, DFT calculations have been used to elucidate the mechanism of formation. nih.gov These studies can identify the rate-determining step of a reaction by pinpointing the transition state with the highest energy barrier. nih.gov For complex rearrangements, such as those involving three-membered intermediates, computational models can propose multi-step pathways that are thermodynamically favorable. nih.gov The validation of these pathways often involves confirming that the calculated ground states have no imaginary frequencies, a key indicator of a stable energy minimum. nih.gov
Influence of Substituents and Conformation
The chemical and physical properties of the thieno[3,4-e] mdpi.comnih.govbenzothiazole core can be finely tuned by the addition of various substituent groups. These modifications can profoundly impact the molecule's electronic landscape, reactivity, and three-dimensional shape.
Influence of Substituents on Electronic Properties and Reactivity
The electronic nature of substituents—whether they are electron-donating or electron-withdrawing—plays a critical role in modulating the electronic properties of the parent molecule. This, in turn, affects its reactivity and potential applications.
Electron-Withdrawing Groups: The introduction of a potent electron-withdrawing group, such as a nitro group (-NO2), can significantly lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This reduction in the HOMO-LUMO energy gap can be advantageous for charge transport and optoelectronic properties. mdpi.com
Electron-Donating Groups: Conversely, electron-donating groups can raise the HOMO and LUMO energy levels. mdpi.com The strategic placement of these groups can be used to tailor the molecule's absorption and emission spectra. nih.gov
Computational studies, often using methods like Time-Dependent Density Functional Theory (TD-DFT), can predict these changes in electronic structure and have shown good agreement with experimental data. nih.gov The choice of substituents can therefore be a deliberate design strategy to optimize the molecule for specific functions, such as in organic light-emitting diodes (OLEDs) or as photosensitizers. nih.govnih.gov
Below is a table summarizing the effects of different substituents on the electronic properties of related benzothiazole derivatives.
| Compound | Substituent | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Comp1 | -H | -5.59 | -1.95 | 3.64 |
| Comp2 | -CH3 | -5.58 | -1.88 | 3.70 |
| Comp3 | -NO2 | -6.18 | -3.35 | 2.83 |
| Comp4 | -OCH3 | -5.52 | -1.92 | 3.60 |
Data derived from studies on substituted benzothiazoles and is illustrative of general trends. mdpi.com
Conformational Analysis of Derivatized Thieno[3,4-e]mdpi.comnih.govbenzothiazoles
The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for its biological activity and material properties. For derivatives of thieno[3,4-e] mdpi.comnih.govbenzothiazole, computational methods can be used to determine the most stable conformations.
X-ray crystallography provides experimental validation of these predicted structures. mdpi.com Conformational analysis can reveal key structural features, such as dihedral angles between different parts of the molecule, which can indicate the degree of planarity. mdpi.com For example, in the design of organic semiconductors, a high degree of planarity is often desirable as it can facilitate intermolecular π-π stacking, which is important for charge transport. mdpi.com In other cases, a certain degree of non-planarity might be required for a molecule to fit into the binding site of a biological target.
Ligand-Target Molecular Recognition and Binding Interactions (conceptual basis)
The ability of a molecule to recognize and bind to a specific biological target, such as a protein or enzyme, is the foundation of its potential as a therapeutic agent. For thieno[3,4-e] mdpi.comnih.govbenzothiazole derivatives, their potential as ligands is explored through molecular docking and molecular dynamics simulations. nih.govnih.gov
These computational techniques predict how a ligand might fit into the binding pocket of a target protein and the types of interactions that stabilize this binding. Key interactions can include:
Hydrogen Bonds: These occur between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov
Hydrophobic Interactions: These are interactions between nonpolar regions of the ligand and the target. nih.gov
Ionic Interactions: These occur between charged groups on the ligand and the target. nih.gov
π-π Stacking: This involves the attractive, noncovalent interactions between aromatic rings. mdpi.com
By understanding these interactions, medicinal chemists can design more potent and selective inhibitors. For example, a cationic center on a benzothiazole derivative was shown to form an ionic interaction with a glutamate (B1630785) residue in the C-terminal domain of Hsp90, a cancer-related protein. nih.gov Molecular dynamics simulations can further refine these binding poses and assess the stability of the ligand-target complex over time. nih.govnih.gov This conceptual understanding of molecular recognition is a critical step in the rational design of new drugs.
Chemical Reactivity and Mechanistic Studies of Thieno 3,4 E 1 2 Benzothiazole Systems
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. tandfonline.com In the case of Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole (B30560), the thiophene (B33073) ring is expected to be the more reactive site for electrophilic attack due to its inherent electron-rich nature, which stabilizes the cationic intermediate formed during the reaction. tandfonline.com The substitution pattern will be directed by the activating effect of the sulfur atom in the thiophene ring and the deactivating effect of the fused benzothiazole system.
The benzothiazole portion of the molecule is generally less reactive towards electrophiles than the thiophene part. The nitrogen atom in the thiazole (B1198619) ring has a deactivating effect on the adjacent benzene (B151609) ring, making electrophilic substitution on this part of the molecule more difficult.
Table 1: Representative Electrophilic Aromatic Substitution Reactions on Related Heterocycles
| Reaction Type | Reagents | Product(s) | Notes |
| Nitration | HNO₃, H₂SO₄ | 2-Nitrothiophene | Thiophene undergoes nitration predominantly at the 2-position. |
| Bromination | Br₂, FeBr₃ | 2-Bromobenzothiazole | Benzothiazole can be brominated, often requiring a Lewis acid catalyst. |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-Acetylthiophene | A classic method for introducing an acyl group onto the thiophene ring. |
It is important to note that the reactions presented in this table are for illustrative purposes and are based on the known reactivity of thiophene and benzothiazole. The actual reactivity and regioselectivity of Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole would need to be determined experimentally.
Nucleophilic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) on the Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole ring system is anticipated to be challenging without the presence of activating groups. researchgate.net Aromatic rings are inherently electron-rich and thus repel nucleophiles. researchgate.net For SNAr to occur, the aromatic ring must be substituted with potent electron-withdrawing groups, such as nitro or cyano groups, which can stabilize the negative charge of the Meisenheimer complex intermediate. researchgate.net
In the absence of such activating groups, direct nucleophilic displacement of a leaving group (like a halide) from the Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole core is unlikely. However, if a halogenated derivative of Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole were synthesized, its susceptibility to nucleophilic substitution would be significantly enhanced by the introduction of electron-withdrawing substituents.
Table 2: Examples of Nucleophilic Aromatic Substitution on Activated Heterocycles
| Substrate | Nucleophile | Product | Conditions |
| 2-Chloro-5-nitrobenzothiazole | Sodium methoxide | 2-Methoxy-5-nitrobenzothiazole | The nitro group activates the ring towards nucleophilic attack. |
| 2,4-Dinitrochlorobenzene | Ammonia | 2,4-Dinitroaniline | A classic example demonstrating the requirement of electron-withdrawing groups. |
The examples in this table illustrate the principle of nucleophilic aromatic substitution on activated aromatic systems. The reactivity of a hypothetical substituted Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole would follow similar principles.
Cycloaddition and Rearrangement Reactions
The thiophene ring within the Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole structure possesses diene-like character, suggesting the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. However, the aromaticity of the thiophene ring would need to be overcome, which often requires high temperatures or the use of highly reactive dienophiles.
1,3-dipolar cycloadditions are another class of reactions that could potentially involve the Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole system, particularly if derivatives with suitable 1,3-dipolar character are synthesized. Rearrangement reactions are less predictable without specific experimental data but could potentially be induced under thermal or photochemical conditions, leading to isomeric structures.
Table 3: Illustrative Cycloaddition Reactions with Thiophene Derivatives
| Reaction Type | Diene/Dipole | Dienophile/Dipolarophile | Product Type |
| Diels-Alder | Thiophene | Maleic anhydride | Adduct (often reversible) |
| 1,3-Dipolar Cycloaddition | Nitrile oxide | A thiophene derivative (as dipolarophile) | Isoxazoline-fused thiophene |
This table provides examples of cycloaddition reactions involving the thiophene ring. The participation of Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole in such reactions would depend on the specific reaction conditions and the stability of the resulting products.
Oxidative and Reductive Transformations
The Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole system contains heteroatoms (sulfur and nitrogen) that are susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents like hydrogen peroxide or peroxy acids. The nitrogen atom in the thiazole ring could also potentially be oxidized to an N-oxide.
Reduction of the Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole system would likely target the thiazole or thiophene rings under specific catalytic hydrogenation conditions. The choice of catalyst and reaction conditions would be crucial in determining the selectivity of the reduction.
Table 4: Representative Oxidative and Reductive Transformations on Related Heterocycles
| Reaction Type | Substrate | Reagents | Product |
| Oxidation | Thiophene | m-Chloroperoxybenzoic acid (mCPBA) | Thiophene-S-oxide |
| Reduction | Benzothiazole | Raney Nickel | 2-Ethyl-N-ethylaniline (cleavage of the thiazole ring) |
The reactions shown are based on the known chemistry of thiophene and benzothiazole and serve as a guide to the potential transformations of Thieno[3,4-e] benthamdirect.comtandfonline.combenzothiazole.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The efficient and selective synthesis of thieno[3,4-e] nih.govresearchgate.netbenzothiazole (B30560) derivatives is paramount for their widespread investigation and application. Future research will likely focus on developing more sophisticated and sustainable synthetic strategies.
Catalyst Design and Optimization for Selective Transformations
The development of novel catalysts is crucial for achieving highly selective chemical transformations in the synthesis of complex molecules like thieno[3,4-e] nih.govresearchgate.netbenzothiazole. While traditional methods for synthesizing related benzothiazole structures often involve condensation reactions, modern approaches are exploring the use of transition-metal catalysts and even catalyst-free conditions to enhance efficiency and reduce environmental impact. nih.govmdpi.com For instance, methods for synthesizing 2-substituted benzothiazoles have been developed using catalyst- and additive-free three-component reactions, highlighting a trend towards more environmentally friendly processes. nih.gov
Future catalyst design will likely focus on:
High Selectivity: Developing catalysts that can precisely control the regioselectivity and stereoselectivity of reactions, leading to the desired isomers of substituted thieno[3,4-e] nih.govresearchgate.netbenzothiazoles. This is particularly important as the position of functional groups can significantly influence the material's properties.
Mild Reaction Conditions: Designing catalysts that operate under milder temperatures and pressures to reduce energy consumption and minimize the formation of byproducts.
Recyclability and Reusability: Creating heterogeneous catalysts that can be easily separated from the reaction mixture and reused multiple times, aligning with the principles of green chemistry. nih.gov
The optimization of catalytic systems will involve a synergistic approach combining experimental screening with computational modeling to predict catalyst performance and guide the design of more effective and selective catalysts.
Flow Chemistry and Automated Synthesis for High-Throughput Production
Flow chemistry, or continuous-flow synthesis, offers significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the potential for automation. noelresearchgroup.comnih.gov This technology is particularly well-suited for the multi-step synthesis of complex heterocyclic compounds. researchgate.netuc.pt The application of flow chemistry to the production of thieno[3,4-e] nih.govresearchgate.netbenzothiazole derivatives could enable:
Rapid Reaction Optimization: The ability to quickly screen a wide range of reaction parameters (temperature, pressure, reagent concentration, and residence time) to identify optimal conditions for yield and purity.
High-Throughput Production: The automated nature of flow chemistry allows for the rapid synthesis of a large library of thieno[3,4-e] nih.govresearchgate.netbenzothiazole analogs for screening in various applications. noelresearchgroup.com This is particularly valuable in drug discovery and materials science.
The integration of automated synthesis platforms with flow chemistry will further accelerate the discovery and development of new thieno[3,4-e] nih.govresearchgate.netbenzothiazole-based materials.
Advanced Computational and Theoretical Modeling
Computational chemistry plays an increasingly vital role in understanding and predicting the properties of novel compounds. For the thieno[3,4-e] nih.govresearchgate.netbenzothiazole system, advanced modeling techniques will be instrumental in guiding experimental efforts.
Integration of Machine Learning in Predictive Chemistry
Machine learning (ML) is emerging as a powerful tool in chemistry for predicting reaction outcomes, molecular properties, and biological activities. rsc.org By training algorithms on large datasets of chemical information, ML models can identify complex patterns and make accurate predictions for new, un-synthesized compounds. nih.govosf.io In the context of thieno[3,4-e] nih.govresearchgate.netbenzothiazole, machine learning could be applied to:
Predict Biological Activity: Develop quantitative structure-activity relationship (QSAR) models to predict the potential of different derivatives as inhibitors for specific biological targets, such as enzymes implicated in disease. nih.gov
Forecast Material Properties: Predict key electronic and optical properties, such as band gaps and charge carrier mobilities, to identify promising candidates for applications in organic electronics.
Guide Synthetic Planning: Assist in the design of efficient synthetic routes by predicting reaction yields and identifying optimal reaction conditions. chemrxiv.org
The synergy between machine learning and high-throughput synthesis will create a powerful feedback loop for the accelerated discovery of functional materials.
High-Level Quantum Chemical Simulations for Complex Systems
Quantum chemical simulations, particularly those based on Density Functional Theory (DFT), provide detailed insights into the electronic structure and properties of molecules. scirp.orgscirp.org These methods are essential for understanding the fundamental behavior of thieno[3,4-e] nih.govresearchgate.netbenzothiazole and its derivatives. High-level quantum chemical simulations will enable:
Accurate Prediction of Electronic Properties: Calculating key parameters such as HOMO and LUMO energy levels, which are crucial for determining the electronic and optical properties of materials for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.netresearchgate.net
Elucidation of Reaction Mechanisms: Modeling the transition states and reaction pathways of synthetic transformations to understand how catalysts function and to optimize reaction conditions for improved selectivity and yield.
Simulation of Intermolecular Interactions: Investigating how individual molecules of thieno[3,4-e] nih.govresearchgate.netbenzothiazole pack in the solid state, which is critical for predicting charge transport properties in organic semiconductors. rsc.org
The use of sophisticated computational methods, such as the G4MP2 and G4 methods, can provide highly accurate thermochemical data, such as the enthalpy of formation, for these complex systems. superfri.org
Rational Design of Next-Generation Thieno[3,4-e]nih.govresearchgate.netbenzothiazole-Based Materials for Tailored Functionality
The ultimate goal of the research into thieno[3,4-e] nih.govresearchgate.netbenzothiazole is the rational design of new materials with specific, tailored functionalities. By combining the insights gained from advanced synthesis and computational modeling, it will be possible to design and create next-generation materials for a wide range of applications.
The strategic incorporation of different functional groups onto the thieno[3,4-e] nih.govresearchgate.netbenzothiazole scaffold can be used to fine-tune its electronic and optical properties. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO and LUMO energy levels, thereby altering the material's absorption and emission spectra. This approach has been successfully used to develop new polymers for photovoltaic applications. researchgate.nettue.nlresearchgate.net
The table below illustrates how different substituents can influence the properties of related heterocyclic systems, providing a basis for the rational design of thieno[3,4-e] nih.govresearchgate.netbenzothiazole derivatives.
| Compound/System | Substituent/Modification | Observed/Predicted Effect | Potential Application | Reference |
| Thieno-thiazolostilbenes | Chlorine, -CF3 group | Alters electronic transitions (HOMO-LUMO gap) | Butyrylcholinesterase inhibitors | nih.gov |
| Benzothiazole Derivatives | -NH2, -OH, -SH, -SCH3 | Modifies reactivity and solubility | Biodegradable compounds | scirp.orgscirp.org |
| Thieno[3,2-b]thiophene-based polymers | 2,1,3-Benzothiadiazole (B189464) | Lowers the band gap | Photovoltaic materials | researchgate.net |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | Various aromatic and benzyl (B1604629) groups | Selective cancer cell growth inhibition | Anticancer agents | nih.gov |
| Benzothiazole-triazole hybrids | Thiazolidinone | Enhanced antimicrobial activity | Antimicrobial agents | nih.gov |
By systematically exploring the structure-property relationships, researchers can design thieno[3,4-e] nih.govresearchgate.netbenzothiazole-based materials with optimized performance for applications in fields ranging from medicine to materials science. The continued development of innovative synthetic methods and predictive computational tools will be the driving force behind the realization of the full potential of this versatile heterocyclic system.
Interdisciplinary Research Bridging Synthetic Chemistry with Materials Science and Chemical Physics
The advancement of materials based on the thieno[3,4-e] nih.govresearchgate.netbenzothiazole scaffold and its isomers is critically dependent on a deeply integrated, interdisciplinary approach that combines synthetic chemistry, materials science, and chemical physics. This synergy creates a powerful research cycle: synthetic chemists design and construct novel molecules, materials scientists fabricate and test these materials in functional devices, and chemical physicists provide the fundamental understanding of the underlying structure-property relationships that guides the next generation of molecular design.
The core of this collaborative effort lies in the development of donor-acceptor (D-A) type materials, where different molecular units are combined to achieve desired electronic and optical properties. Synthetic chemistry provides the essential tools to build these complex architectures. For instance, cross-coupling reactions like Stille and Yamamoto are employed to create copolymers incorporating electron-donating and electron-accepting moieties. acs.org The strategic synthesis of oligomers and polymers allows for precise control over the material's electronic structure. rsc.org For example, new low-band-gap copolymers that include units like 2,1,3-benzothiadiazole and thieno[3,2-b]thiophene (B52689) have been synthesized specifically for photovoltaic applications. researchgate.net The introduction of specific functional groups, such as fluorine atoms, can significantly alter photophysical properties and improve the performance of polymer solar cells. nih.gov
Materials science translates these molecular innovations into tangible applications. Researchers fabricate devices such as organic photovoltaic cells (OPVs), organic thin-film transistors (OTFTs), and electrochromic materials to test the performance of newly synthesized compounds. researchgate.netpkusz.edu.cn The performance of these materials in devices is a key metric that feeds back into the synthetic design process. For example, the development of bulk heterojunction solar cells, where a polymer is blended with a fullerene acceptor, allows for the evaluation of power conversion efficiency (PCE), open-circuit voltage, and short-circuit current density. acs.orgresearchgate.net This iterative process of synthesis and device testing is crucial for optimizing material performance for specific applications like solar energy conversion or advanced electronics. researchgate.netrsc.org
Table 1: Performance of Thiophene-Based Polymers in Photovoltaic Devices
| Polymer System | Application | Key Performance Metric | Value |
| Thieno[3,2-b]thiophene & 2,1,3-benzothiadiazole Copolymer | Photovoltaic Cell | Power Conversion Efficiency (PCE) | 1.72% researchgate.net |
| Thieno[3,2-b]thiophene & 2,1,3-benzothiadiazole Copolymer | Photovoltaic Cell | Incident Photon-to-Current Conversion Efficiency (IPCE) | 50% researchgate.net |
| Fluorinated Thieno[2′,3′:4,5]benzo[1,2-d] nih.govresearchgate.netnih.govtriazole-based Polymer (PfBTAZT-fBDT) | Nonfullerene Polymer Solar Cell | Power Conversion Efficiency (PCE) | 6.59% nih.gov |
| Thieno[3,2-b]indole & Benzo[b]thieno[2,3-d]thiophen-3(2H)-one Molecule (ISC 1) | Perovskite Solar Cell | Power Conversion Efficiency (PCE) | 12.02% rsc.org |
| 2,1,3-Benzothiadiazole & Thiophene (B33073) Copolymer | Photovoltaic Cell | Power Conversion Efficiency (PCE) | Up to 2.22% acs.org |
Chemical physics provides the theoretical and experimental framework to understand why these materials exhibit their specific properties. Computational methods, particularly Density Functional Theory (DFT), are used to model the geometry and electronic structure of molecules before they are even synthesized. nih.gov These calculations can predict properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are critical for designing efficient D-A systems. nih.gov Spectroscopic techniques, such as UV-vis spectroscopy, and electrochemical methods, like cyclic voltammetry, are used to experimentally determine the optical band gap and redox potentials of the synthesized materials, providing a direct comparison with theoretical predictions. rsc.orgresearchgate.net This fundamental understanding of how molecular structure dictates electronic behavior is indispensable for rationally designing improved materials rather than relying on trial and error.
Table 2: Optoelectronic Properties of Thiophene-Based Polymers
| Polymer/Monomer System | Property | Method | Value |
| Thieno[3,2-b]thiophene & 2,1,3-benzothiadiazole Copolymer | Optical Band Gap (Egop) | UV-vis Spectroscopy | 1.62 eV researchgate.net |
| Thieno[3,2-b]thiophene & 2,1,3-benzothiadiazole Copolymer | Electrochemical Band Gap (Egec) | Cyclic Voltammetry | 1.51 eV researchgate.net |
| Thieno[3,2-b]thiophene (TT)-EDOT Polymers | Oxidation Potential | Cyclic Voltammetry | Tunable from –0.78 to +0.30 V pkusz.edu.cn |
| Thieno[3,2-b]thiophene (TT)-EDOT Polymers | Band Gap | Electrochemical | 1.46 to 1.92 eV pkusz.edu.cn |
| 2,1,3-Benzothiadiazole & Thiophene Copolymer | Band Gap | Electrochemical | 1.69−1.75 eV acs.org |
The future of advanced materials based on the thieno[3,4-e] nih.govresearchgate.netbenzothiazole framework will be driven by the continued convergence of these disciplines. The tight feedback loop—where synthetic chemists create novel structures, materials scientists embed them in functional devices, and chemical physicists unravel the complex electronic and photophysical processes—is essential for accelerating the discovery and optimization of next-generation organic electronic materials.
Q & A
Q. How can contradictory results in solvent-dependent reactivity studies be systematically analyzed?
- Methodological Answer: Apply linear solvation energy relationships (LSERs) using Kamlet-Taft parameters (α, β, π*) to quantify solvent effects. highlights dichloro-thiadiazole reactivity in polar aprotic solvents (DMF, acetone) versus non-polar media. Statistical tools (ANOVA) identify significant variables, while in situ IR monitors reaction progress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
